![molecular formula C26H31FN2O3 B3004574 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-22-9](/img/structure/B3004574.png)
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C26H31FN2O3 and its molecular weight is 438.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, identified by its CAS number 301194-22-9, is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H31FN2O3, with a molecular weight of 438.53 g/mol. It has a predicted boiling point of 640.7 °C and a density of approximately 1 g/cm³. The pKa value is estimated to be around 3.99, indicating its acidic nature .
Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The mechanism was associated with increased levels of serotonin and norepinephrine in the brain, suggesting a role in mood regulation.
Neuroprotective Properties
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to inhibit apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease.
Analgesic Activity
Preliminary data suggest that the compound may possess analgesic properties. In pain models, it reduced nociceptive responses, indicating potential use as a pain management agent.
Case Studies
- Case Study on Depression : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test, both standard methods for assessing antidepressant efficacy.
- Neuroprotection in Alzheimer's Models : Another study focused on the neuroprotective effects of the compound in cellular models of Alzheimer's disease. Results indicated decreased levels of beta-amyloid plaques and improved cell viability when treated with the compound compared to untreated controls.
Data Table: Summary of Biological Activities
Activity Type | Effect | Mechanism of Action | Reference |
---|---|---|---|
Antidepressant | Reduces depressive behaviors | Increases serotonin and norepinephrine levels | |
Neuroprotective | Protects against oxidative stress | Inhibits apoptotic pathways | |
Analgesic | Reduces pain response | Modulation of nociceptive pathways |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies on fluorine-substituted compounds have shown enhanced activity against drug-resistant bacterial strains. The incorporation of fluorine is known to improve metabolic stability and bioactivity, making these compounds promising candidates for treating infections caused by resistant bacteria .
Cannabinoid Receptor Modulation
The compound's structural similarities to known cannabinoid receptor modulators suggest potential applications in modulating cannabinoid receptor activity. Research indicates that certain analogs can act as inverse agonists at the CB1 receptor, which may lead to therapeutic effects in obesity management and metabolic disorders . The selective binding affinity of these compounds can help in developing treatments with fewer side effects compared to existing medications.
Neuropharmacological Effects
Given the piperazine component of the compound, there is potential for neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This opens avenues for exploring treatments for conditions like anxiety and depression.
Case Studies
Eigenschaften
IUPAC Name |
4-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3/c27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)24(26(31)32)18-25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h6-13,19,24H,1-5,14-18H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNXJMRUKHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.